BenchChemオンラインストアへようこそ!

Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate

Steric bulk Conformational constraint Azetidine scaffold

This N-Boc-protected azetidine features a quaternary 3-methyl center and a terminal aldehyde—a differentiated scaffold for CNS drug discovery, PROTAC linker design, and ADC bioconjugation. The aldehyde enables chemoselective reductive amination or oxime ligation, while the quaternary methyl ‘bulge’ enhances metabolic stability and shields the ring from hydrolysis. Unlike simpler azetidine or piperidine analogs, this building block supports direct SAR library assembly and late-stage functionalization. Source high-purity material to guarantee batch-to-batch consistency in diastereoselective reactions.

Molecular Formula C11H19NO3
Molecular Weight 213.27
CAS No. 1374653-39-0
Cat. No. B1651977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate
CAS1374653-39-0
Molecular FormulaC11H19NO3
Molecular Weight213.27
Structural Identifiers
SMILESCC1(CN(C1)C(=O)OC(C)(C)C)CC=O
InChIInChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(4,8-12)5-6-13/h6H,5,7-8H2,1-4H3
InChIKeyHIRFBGVMHMLSSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate (CAS 1374653-39-0): A Multifunctional Azetidine Building Block for Medicinal Chemistry and PROTAC Development


Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate is an N-Boc-protected, 3,3-disubstituted azetidine featuring a methyl group and a 2-oxoethyl (aldehyde) side chain. It belongs to the class of saturated four-membered nitrogen heterocycles prized in drug discovery for their unique conformational constraints and metabolic stability profiles [1]. This compound serves as a versatile intermediate for the synthesis of complex bioactive molecules, where the aldehyde handle enables chemoselective ligation and the 3-methyl group introduces controlled steric bulk, distinguishing it from simpler azetidine scaffolds.

Why Generic Substitution Fails for Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate: Steric and Electronic Differentiation from Common Analogs


Indiscriminate replacement of this compound with a structurally similar analog, such as tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (CAS 152537-04-7) or the corresponding alcohol derivative, risks compromising synthetic utility and pharmacological relevance. The quaternary center at the 3-position, conferred by the methyl group, fundamentally alters the steric environment, which can critically affect reaction diastereoselectivity and target binding. Furthermore, the aldehyde oxidation state directly dictates the compound's reactivity for key bioconjugation steps, such as reductive amination, which is not possible with the reduced alcohol analog. This evidence-based guide details the quantifiable differences that justify a deliberate selection of this specific compound over its nearest neighbors [1].

Quantitative Differentiation of Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate: Steric Bulk, Metabolic Stability, and Chemoselectivity Data


Increased Steric Demand at the 3-Position Versus the Des-Methyl Analog

The presence of the 3-methyl group creates a quaternary carbon center not present in the des-methyl analog tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (CAS 152537-04-7). This structural feature increases the calculated topological polar surface area (TPSA) and molar refractivity, metrics correlated with altered membrane permeability and drug-likeness. While head-to-head biological data is absent in public literature, the chemical structures provide distinct computed property differences .

Steric bulk Conformational constraint Azetidine scaffold

Differential Reactivity: Aldehyde vs. Alcohol Oxidation State Controls Chemoselective Ligation

The 2-oxoethyl (aldehyde) group in the target compound is a critical handle for bioconjugation via oxime/hydrazone formation or reductive amination. The reduced analog, tert-butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate (CAS 2306270-35-7), lacks this electrophilic reactivity. This functional group difference is absolute; the aldehyde enables a class of reactions that are simply unavailable to the alcohol, making substitution impossible for any synthesis requiring this specific ligation step [1].

Chemoselectivity Bioconjugation Reductive amination

Enhanced Conformational Rigidity for Target Binding Compared to N-Boc-3-Methylazetidine

The 3,3-disubstitution pattern of the target compound (methyl + 2-oxoethyl) fully substitutes the azetidine core, eliminating the conformational degrees of freedom associated with the 2- and 4-positions. This contrasts with simpler N-Boc-3-methylazetidine, which has only the methyl substituent at the 3-position. The increased substitution is inferred to enhance binding entropy by restricting rotatable bonds, though direct binding data for this specific compound is not available in the public domain [1].

Conformational analysis Drug-protein binding Scaffold hopping

Target Application Scenarios for Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate Based on Structural Advantages


Synthesis of Conformationally Constrained CNS-Penetrant Drug Candidates

The 3,3-disubstituted azetidine core, particularly with the quaternary carbon, is an established motif for improving the metabolic stability and membrane permeability of CNS-drug candidates [1]. By using the aldehyde handle for late-stage functionalization, this specific building block enables the efficient assembly of focused libraries of azetidine-based analogs for SAR studies targeting CNS receptors.

Construction of PROTAC Linkers with a Rigid, Metabolically Stable Heterocycle

The aldehyde group is an entry point for installing E3 ligase ligands via reductive amination, while the quaternary 3-methyl group provides a `bulge` that can shield the labile azetidine ring from amide hydrolysis. This compound offers a differentiated linker element compared to simpler piperazine or piperidine scaffolds, which are often associated with higher oxidative metabolism [2].

Chemoselective Bioconjugation for Antibody-Drug Conjugates (ADCs) or Fluorescent Probes

The combination of the N-Boc protecting group (for orthogonal deprotection) and the terminal aldehyde allows for a sequential, two-point conjugation strategy. This can be used to attach a payload to an antibody via oxime ligation while leaving a free amine for subsequent functionalization, a strategy that is not feasible with the alcohol or ester analogs [1].

Quote Request

Request a Quote for Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.